molecular formula C49H26N4O5 B14457040 Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- CAS No. 72175-18-9

Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-

Cat. No.: B14457040
CAS No.: 72175-18-9
M. Wt: 750.8 g/mol
InChI Key: FBEWHMXYGYWSOC-UHFFFAOYSA-N
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Description

Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- typically involves multistep organic synthesis. The process may include the formation of intermediate compounds through reactions such as Friedel-Crafts acylation, cyclization, and amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or peroxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced products.

    Substitution: Replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., halogens, nitrating agents). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory processes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- stands out due to its complex structure, which combines multiple aromatic systems and functional groups. This complexity provides unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

72175-18-9

Molecular Formula

C49H26N4O5

Molecular Weight

750.8 g/mol

IUPAC Name

6-[[6,11-dioxo-2-(4-phenylphenyl)naphtho[2,3-g]quinazolin-4-yl]amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione

InChI

InChI=1S/C49H26N4O5/c54-43-28-12-4-5-13-29(28)44(55)34-23-38-35(22-33(34)43)49(53-48(51-38)27-20-18-26(19-21-27)25-10-2-1-3-11-25)52-39-24-36-42(50-37-17-9-8-16-32(37)45(36)56)41-40(39)46(57)30-14-6-7-15-31(30)47(41)58/h1-24H,(H,50,56)(H,51,52,53)

InChI Key

FBEWHMXYGYWSOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC5=C(C=C4C(=N3)NC6=C7C(=C8C(=C6)C(=O)C9=CC=CC=C9N8)C(=O)C1=CC=CC=C1C7=O)C(=O)C1=CC=CC=C1C5=O

Origin of Product

United States

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